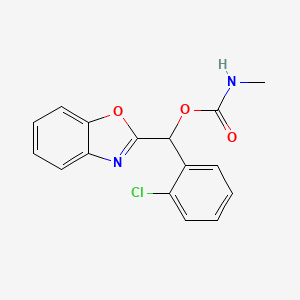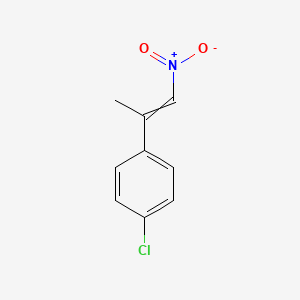
N-(2,4-Dinitrophenyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dinitrophenyl)pyridine-2-carboxamide: is an organic compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a pyridine ring substituted with a carboxamide group and a 2,4-dinitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dinitrophenyl)pyridine-2-carboxamide can be achieved through the Zincke reaction. This reaction involves the transformation of pyridine into a pyridinium salt by reacting with 2,4-dinitro-chlorobenzene and a primary amine . The reaction typically proceeds through the formation of an N-2,4-dinitrophenyl-pyridinium salt, which is then isolated and purified by recrystallization. Upon heating with a primary amine, the pyridinium ring opens, leading to the formation of the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the Zincke reaction provides a feasible synthetic route that can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2,4-Dinitrophenyl)pyridine-2-carboxamide undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and complexation with metal ions .
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the substitution of a leaving group.
Reduction: The nitro groups in the compound can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Complexation: The compound can form complexes with metal ions, such as copper(II), under specific conditions.
Major Products Formed:
Nucleophilic Aromatic Substitution: The major product is the substituted aromatic compound with the nucleophile replacing the leaving group.
Reduction: The major products are the corresponding amines.
Complexation: The major products are metal complexes with the pyridine carboxamide ligand.
Wissenschaftliche Forschungsanwendungen
N-(2,4-Dinitrophenyl)pyridine-2-carboxamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(2,4-Dinitrophenyl)pyridine-2-carboxamide involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the pyridine and carboxamide groups can coordinate with metal ions and form hydrogen bonds with biological molecules . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Isonicotinamide: This compound is an isomer of nicotinamide and has similar structural features, including a pyridine ring and a carboxamide group.
N-(2-Cyanophenyl)pyridine-2-carboxamide: This compound has a similar pyridine carboxamide structure but with a cyano group instead of the dinitrophenyl group.
Uniqueness: N-(2,4-Dinitrophenyl)pyridine-2-carboxamide is unique due to the presence of the 2,4-dinitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. The electron-withdrawing nature of the nitro groups enhances its ability to participate in nucleophilic aromatic substitution reactions and form stable metal complexes .
Eigenschaften
CAS-Nummer |
98183-81-4 |
|---|---|
Molekularformel |
C12H8N4O5 |
Molekulargewicht |
288.22 g/mol |
IUPAC-Name |
N-(2,4-dinitrophenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H8N4O5/c17-12(10-3-1-2-6-13-10)14-9-5-4-8(15(18)19)7-11(9)16(20)21/h1-7H,(H,14,17) |
InChI-Schlüssel |
LHFMUJLHMIQHMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


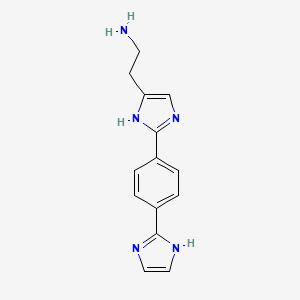


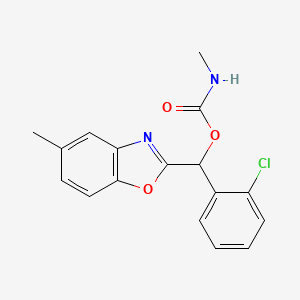

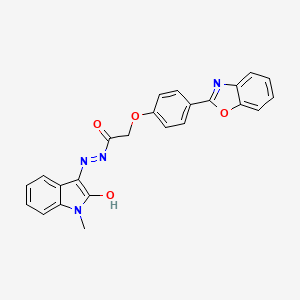
![1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine](/img/structure/B14329975.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis(3-aminobenzamide)](/img/structure/B14329981.png)


